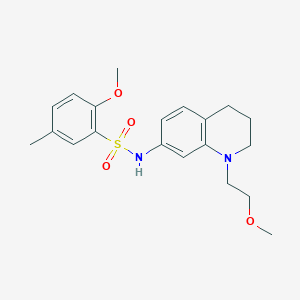

2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Description

2-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-methoxy-5-methyl-substituted aromatic ring and a nitrogen-bound 1-(2-methoxyethyl)-tetrahydroquinolin-7-yl group. This structural complexity confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-15-6-9-19(26-3)20(13-15)27(23,24)21-17-8-7-16-5-4-10-22(11-12-25-2)18(16)14-17/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPZNFGQJKCXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

Introduction of the Methoxyethyl Group: This step involves the alkylation of the quinoline nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Methoxy groups can be converted to aldehydes or acids.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of new sulfonamide derivatives with different substituents.

Biological Activity

2-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. This compound features a unique structural arrangement that combines a tetrahydroquinoline ring with a sulfonamide moiety, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The structure includes methoxy and methyl substituents that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₄S |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 1170515-91-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has been tested against various cancer cell lines, including breast (MCF-7), lung (H460), and colorectal (HCT 116) cancer cells. The results indicated that it exhibits significant antiproliferative activity.

- Case Study : In vitro testing demonstrated that the compound displayed an IC50 value of approximately 4.0 µM against MCF-7 cells, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The sulfonamide class is well-known for its antimicrobial properties. Preliminary tests suggest that this compound has notable antibacterial effects against Gram-positive bacteria.

- Findings : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was recorded at 8 µM, showcasing its potential as an antibacterial agent .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µM) |

|---|---|---|

| This compound | 4.0 | 8 |

| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromothiophene-2-sulfonamide | 6.5 | 12 |

| N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide | 5.0 | 10 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzenesulfonamide derivatives are widely studied for their biological activities, particularly antimicrobial and enzyme-inhibitory properties. Key structural analogues include:

a) N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamides

Aziz-ur-Rehman et al. (2013) synthesized N-substituted benzenesulfonamides featuring a 5-chloro-2-methoxyphenyl group. However, the methyl group in the target compound may improve metabolic stability due to reduced susceptibility to oxidative dehalogenation .

b) 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide

This oxadiazole derivative replaces the sulfonamide group with a sulfanyl acetamide moiety. The 1,3,4-oxadiazole ring enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to the tetrahydroquinoline group in the target compound. Such modifications significantly alter solubility and bioavailability profiles .

Physicochemical and Pharmacological Properties

*Estimated based on structural formula.

Key Observations:

The methoxyethyl group on the tetrahydroquinoline moiety could enhance solubility relative to simpler N-alkyl substituents.

Solubility and LogP: The tetrahydroquinoline group increases molecular weight and lipophilicity (higher LogP), which may reduce aqueous solubility but improve membrane permeability. Oxadiazole derivatives exhibit lower LogP due to polar heterocyclic rings, favoring solubility but limiting blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.